i-Pr-Tfm
Description
Structure
3D Structure
Properties
CAS No. |
124484-34-0 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
3-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C11H13NO6/c1-11(2)17-8-6(14)7(16-10(8)18-11)4-3-5(13)12-9(4)15/h3,6-8,10,14H,1-2H3,(H,12,13,15)/t6-,7+,8+,10+/m0/s1 |
InChI Key |
SSEZZCSQKZERSW-OKJYPTKPSA-N |
SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C3=CC(=O)NC3=O)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C3=CC(=O)NC3=O)O)C |
Synonyms |
3-(1,2-O-isopropylidene-threofuranos-4-yl)maleimide i-Pr-TFM |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl Trifluoromethanesulfonate
Direct Synthesis Routes to Isopropyl Trifluoromethanesulfonate (B1224126)
Direct synthesis routes involve the immediate formation of isopropyl trifluoromethanesulfonate from simpler precursors, typically involving the direct introduction of the triflate group onto an isopropyl-containing scaffold.
One of the most common and straightforward methods for synthesizing isopropyl trifluoromethanesulfonate involves the direct reaction of isopropanol (B130326) with triflic anhydride (B1165640) (trifluoromethanesulfonic anhydride). This reaction typically requires the presence of a base, such as pyridine (B92270), to neutralize the triflic acid generated during the process and drive the reaction to completion smolecule.com.
A reported procedure involves the slow addition of triisopropyl orthoformate to trifluoromethanesulfonic anhydride under ice bath conditions, yielding isopropyl trifluoromethanesulfonate as a colorless liquid with a 75% yield google.com. While triisopropyl orthoformate is used as the starting material in this specific instance, the core transformation involves the triflation by triflic anhydride.
Another related direct synthesis involves reacting isopropanol with trifluoromethanesulfonyl chloride in pyridine solvent at room temperature. This method has been reported to achieve a high yield of 95.8% for the crude product guidechem.com.
Table 1: Direct Synthesis Methods for Isopropyl Trifluoromethanesulfonate
| Method | Starting Materials | Reagents/Conditions | Reported Yield | Reference |
| Isopropanol with Triflic Anhydride | Isopropanol, Triflic Anhydride | In presence of a base (e.g., pyridine) | Not specified | smolecule.com |
| Triisopropyl Orthoformate with Triflic Anhydride | Triisopropyl Orthoformate, Triflic Anhydride | Ice bath, 15 min NMR monitoring, vacuum distillation | 75% | google.com |
| Isopropanol with Trifluoromethanesulfonyl Chloride | Isopropanol, Trifluoromethanesulfonyl Chloride | Pyridine, room temperature, 3 hours stirring, reduced pressure recovery | 95.8% (crude) | guidechem.com |
Beyond the direct reaction of isopropanol with triflic anhydride, other one-pot strategies exist for the formation of isopropyl trifluoromethanesulfonate. As noted above, the reaction of triisopropyl orthoformate with trifluoromethanesulfonic anhydride under mild conditions exemplifies a one-pot approach, leading to isopropyl trifluoromethanesulfonate with a 75% yield google.com. This method is advantageous due to the use of readily available and non-toxic ortho esters, and the formation of a stable carboxylate as the sole byproduct, which can often be easily removed or directly utilized in subsequent reactions without purification google.com.
It is important to distinguish these synthetic routes from reactions where isopropyl triflate might be an intermediate for other compounds. For example, while triflates can serve as intermediates in the one-pot synthesis of substituted difluoromethyl sulfones from primary alcohols, isopropyl triflate itself was found to be unreactive under certain specific conditions for such transformations cas.cn. Similarly, ytterbium triflate has been employed as a catalyst in one-pot oxidation-Cannizzaro reactions to produce isopropyl esters, but this process does not yield isopropyl trifluoromethanesulfonate itself organic-chemistry.orgnih.gov.
Substitution and Metathesis Strategies for Isopropyl Trifluoromethanesulfonate Synthesis
Substitution and metathesis reactions offer indirect pathways to isopropyl trifluoromethanesulfonate, often leveraging the excellent leaving group ability of the triflate anion.
The trifluoromethanesulfonate group is renowned for its exceptional leaving group capabilities in nucleophilic substitution reactions smolecule.comacs.org. This property is exploited in the formation of alkyl triflates, including isopropyl trifluoromethanesulfonate, from various precursors.
A classic example of triflate formation via nucleophilic substitution involves the reaction of organic halides with silver triflate (silver trifluoromethanesulfonate), a type of metathesis reaction nih.gov. In such reactions, the triflate anion acts as a nucleophile, displacing a halide. For instance, the reaction of propyl iodide with silver triflate can yield a mixture of propyl and isopropyl triflates, with the ratio being dependent on the solvent used. Reactions conducted in benzene (B151609) were observed to be slower and did not involve rearrangement, attributed to the solvation of the silver ion which either reduces its electrophilicity, favoring an SN2-like transition state, or enhances the nucleophilicity of the triflate anion nih.gov.
While primary alkyl triflates are generally known for their high reactivity and instability, specific examples like neopentyl triflate demonstrate that certain triflates can be stable yet sufficiently reactive for nucleophilic substitution on sterically hindered skeletons acs.org. This underscores the versatility of triflates as leaving groups in various synthetic contexts.
Metal-mediated metathesis reactions provide a valuable strategy for the synthesis of triflates. As highlighted in the previous section, the reaction of alkyl halides with silver triflate is a prominent example of such a process for preparing simple alkyl triflates nih.gov. The driving force for these reactions is often the precipitation of the insoluble silver halide, which shifts the equilibrium towards product formation nih.gov.
Specifically, the solvent-dependent reaction of propyl iodide with silver triflate has been shown to produce isopropyl trifluoromethanesulfonate, alongside propyl triflate nih.gov. This exemplifies a metal-mediated metathesis where silver facilitates the exchange of the iodide leaving group for the triflate anion, directly yielding isopropyl trifluoromethanesulfonate.
While other metal-mediated reactions, such as various cross-coupling reactions (e.g., Stille or Kumada coupling), often utilize triflates as excellent leaving groups for carbon-carbon bond formation, these processes typically consume triflates rather than yielding isopropyl trifluoromethanesulfonate as the primary product uga.edusci-hub.se. Aluminium triflate, a Lewis acid, also catalyzes dehydrative nucleophilic displacement reactions, effectively rendering hydroxyl groups electrophilic for various nucleophiles, but this is a broader class of reaction and not specifically a metathesis yielding isopropyl trifluoromethanesulfonate core.ac.ukrsc.org.
Mechanistic Investigations of Isopropyl Trifluoromethanesulfonate Reactivity
Electrophilic Reactivity of Isopropyl Trifluoromethanesulfonate (B1224126) and its Leaving Group Properties
Isopropyl trifluoromethanesulfonate (i-Pr-Tfm) demonstrates significant electrophilic reactivity, a characteristic primarily attributed to the exceptional properties of the trifluoromethanesulfonate (triflate or OTf) leaving group. smolecule.com The triflate anion (CF₃SO₃⁻) is one of the most effective leaving groups known in organic chemistry due to its extreme stability. wikipedia.org This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms and the powerful inductive electron-withdrawing effect of the trifluoromethyl (CF₃) group, which is transmitted through the sulfur atom. wikipedia.orgmasterorganicchemistry.com The conjugate acid, trifluoromethanesulfonic acid (CF₃SO₃H), is a superacid with a pKa value estimated to be around -14.7, underscoring the thermodynamic favorability of forming the stable triflate anion. smolecule.com
The carbon-oxygen bond in isopropyl trifluoromethanesulfonate is consequently polarized and weakened, rendering the isopropyl carbon a strong electrophilic center susceptible to attack by nucleophiles. smolecule.com The remarkable ability of the triflate group to depart facilitates reactions under mild conditions that would otherwise require harsh treatment with less effective leaving groups. smolecule.com
Comparative kinetic studies highlight the superior nature of the triflate group. Its reactivity relative to other common leaving groups demonstrates its high nucleofugal capacity.
Table 1: Relative Reactivity of Common Leaving Groups
| Leaving Group | Formula | Relative Reactivity (krel) |
|---|---|---|
| Triflate | -OSO₂CF₃ | 56,000 |
| Nonaflate | -OSO₂C₄F₉ | 120,000 |
| Fluorosulfate | -OSO₂F | 29,000 |
| Nosylate | -OSO₂C₆H₄NO₂ | 13 |
| Brosylate | -OSO₂C₆H₄Br | 2.62 |
| Mesylate | -OSO₂CH₃ | 1.00 |
| Tosylate | -OSO₂C₆H₄CH₃ | 0.70 |
| Iodide | -I | 0.01 |
| Bromide | -Br | 0.001 |
| Chloride | -Cl | 0.0001 |
Data sourced from kinetic studies comparing rates of nucleophilic substitution. smolecule.com
Role in Nucleophilic Substitution Pathways (Sₙ1, Sₙ2)
The mechanistic behavior of isopropyl trifluoromethanesulfonate in nucleophilic substitution reactions is a classic example of borderline reactivity between the Sₙ1 and Sₙ2 pathways. smolecule.comnih.gov As a secondary substrate, it is sterically more hindered than a primary substrate, which disfavors the Sₙ2 mechanism, yet it forms a secondary carbocation that is less stable than a tertiary one, making the Sₙ1 pathway less favorable than for tertiary substrates. nih.govyoutube.com
The presence of the exceptionally good triflate leaving group significantly influences the reaction mechanism. The ease of C-O bond heterolysis to form the stable triflate anion lowers the activation energy for carbocation formation, strongly favoring Sₙ1-type pathways, particularly in polar protic solvents that can stabilize the ionic intermediates. smolecule.comyoutube.com Detailed mechanistic studies have shown that isopropyl triflate tends to follow Sₙ1-type pathways in protic solvents, proceeding through a discrete isopropyl carbocation intermediate. smolecule.com
However, the Sₙ2 pathway remains a possibility, especially with strong, poorly basic nucleophiles in polar aprotic solvents. masterorganicchemistry.comyoutube.com These solvents solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity and favoring a concerted, bimolecular attack. youtube.com Therefore, the specific reaction conditions—namely the nature of the nucleophile, the solvent, and the temperature—determine the dominant mechanistic pathway. For instance, reactions with strongly basic nucleophiles like alkoxides often lead to a higher proportion of elimination (E2) products, a common competing pathway for secondary substrates. masterorganicchemistry.com
Mechanistic Studies of Alkylation Reactions Mediated by Isopropyl Trifluoromethanesulfonate
Isopropyl trifluoromethanesulfonate is a potent alkylating agent, capable of transferring an isopropyl group to a wide range of nucleophiles. The mechanism of these alkylation reactions is directly tied to the Sₙ1/Sₙ2 behavior discussed previously. In these reactions, a nucleophile attacks the electrophilic carbon atom of the isopropyl group, displacing the triflate leaving group.
Mechanistic studies often involve investigating the reaction of this compound with various O, C, N, and S-centered nucleophiles. For example, in the alkylation of phenols, both C-alkylation (a Friedel-Crafts-type reaction) and O-alkylation (Williamson ether synthesis) can occur. youtube.comsemanticscholar.org The reaction of m-cresol (B1676322) with isopropyl alcohol catalyzed by an acid (which generates the isopropyl cation, the same intermediate as from this compound) shows that the isopropyl cation can attack either the oxygen atom or the aromatic ring. semanticscholar.org Studies using aluminum triflate as a catalyst with benzylic alcohols and phenol (B47542) nucleophiles have shown that an initially formed O-alkylated product can rearrange to the more thermodynamically stable C-alkylated product. rsc.org This suggests that the reaction pathway can be complex, potentially involving initial kinetic control followed by thermodynamic rearrangement.
The choice of catalyst and conditions can direct the regioselectivity of the alkylation. Lewis acids are often employed to enhance the electrophilicity of the alkylating agent, further promoting the reaction. rsc.orgmt.com
Acylation Mechanisms Involving Isopropyl Trifluoromethanesulfonate
Isopropyl trifluoromethanesulfonate is fundamentally an alkylating agent, designed to deliver an isopropyl group. It is not directly involved as a reagent in acylation reactions, which involve the transfer of an acyl group (R-C=O). However, the parent compound, trifluoromethanesulfonic acid (TfOH), is a highly effective catalyst for acylation reactions, such as the Friedel-Crafts acylation and the Fries rearrangement. mdpi.com
In TfOH-catalyzed C-acylation, the superacid protonates the acylating agent (e.g., a carboxylic acid or anhydride), generating a highly electrophilic acylium ion or a protonated acyl species. This powerful electrophile is then attacked by an aromatic ring. Neat TfOH can serve as both the catalyst and the solvent, promoting efficient acylation of aromatic compounds with good yields and short reaction times. mdpi.com Similarly, in O-acylation (esterification), TfOH can catalyze the reaction between a carboxylic acid and an alcohol. mdpi.com
While this compound itself does not acylate substrates, its chemistry is linked to acylation through the utility of its parent acid and related metal triflates (M(OTf)ₙ), which are also effective Lewis acid catalysts in these transformations. mdpi.com
Carbocationic Intermediates from Isopropyl Trifluoromethanesulfonate
Generation and Characterization of Isopropyl Carbocations
The formation of an isopropyl carbocation is a key feature of the Sₙ1 reactivity of isopropyl trifluoromethanesulfonate. The process is initiated by the departure of the triflate anion, a step facilitated by the anion's exceptional stability.
i-Pr-OTf → (CH₃)₂CH⁺ + OTf⁻
This heterolytic cleavage results in a secondary carbocation. The isopropyl carbocation is stabilized by hyperconjugation from the adjacent methyl groups, making its formation thermodynamically accessible, especially in ionizing solvents. smolecule.com While less stable than a tertiary carbocation, its generation from an alkyl triflate is significantly more favorable compared to precursors with poorer leaving groups. youtube.com Characterization of such transient carbocation intermediates is often indirect, relying on kinetic studies, product analysis (e.g., observing rearranged products), and isotopic labeling experiments.
Catalytic Strategies for Carbocation Generation from Alkyl Triflates
While the solvolysis of reactive triflates can generate carbocations, modern synthetic methods often seek to generate these reactive intermediates under milder, catalytic conditions to avoid the use of strong acids and high temperatures. cas.cnresearchgate.net
Several catalytic strategies have been developed for generating carbocations from precursors like alkyl triflates:
Lewis Acid Catalysis: Silylium-carborane catalysts have been used to ionize vinyl triflates to generate vinyl cations. escholarship.org Similarly, aluminum triflate, Al(OTf)₃, has been shown to render benzylic and allylic alcohols electrophilic, presumably through the generation of carbocationic intermediates, enabling dehydrative nucleophilic substitution. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful, non-acidic method for generating carbocations. cas.cnresearchgate.net This approach can involve sequential single-electron transfer (SET) processes. For instance, an alkyl electrophile can be converted to a radical, which is then oxidized to a carbocation. cas.cn This strategy has been applied to generate destabilized benzylic carbocations from C-Br bonds, avoiding harsh conditions. cas.cn This dual catalytic approach, sometimes merged with transition metals like palladium, has been used for the carboxylation of aryl and alkenyl triflates, proceeding through intermediates with cationic character. researchgate.net
Mesolytic Cleavage: A catalytic method involving the mesolytic cleavage of alkoxyamine radical cations has been described. In this process, an alkoxyamine is oxidized via electron transfer, leading to a radical cation with a very weak C-O bond. Spontaneous cleavage of this bond yields a stable nitroxyl (B88944) radical and a reactive carbocation under neutral conditions. princeton.edu
These advanced catalytic methods provide greater control over the generation of carbocations from precursors including alkyl triflates, expanding their synthetic utility in complex molecule synthesis. researchgate.net
Trifluoromethanesulfonate Anion as a Nucleophile and Catalytic Species
While the trifluoromethanesulfonate (triflate, TfO⁻) anion is widely recognized as an excellent leaving group in organic chemistry due to the high acidity of its conjugate acid, triflic acid, its role as a nucleophile is often overlooked. nih.govwikipedia.orgchemeurope.com However, substantial evidence exists in chemical literature demonstrating that the triflate anion can act as both a stoichiometric and a catalytic nucleophile, participating in a variety of chemical transformations. nih.govnih.govfao.org This nucleophilic character, though weaker than that of many other anions, is significant enough to influence reaction pathways and, in some cases, lead to the formation of covalent triflate species as key intermediates. nih.govresearchgate.net
Stoichiometric Nucleophilic Roles of the Triflate Anion
The triflate anion can act as a direct, stoichiometric nucleophile, attacking electrophilic centers to form covalent triflate esters. This behavior is observed across a range of reactions involving carbocations, oxocarbenium ions, and other cationic intermediates. The formation of these organic triflates is a testament to the anion's ability to compete with other nucleophiles present in a reaction mixture. nih.gov
The generation of simple alkyl triflates, such as isopropyl trifluoromethanesulfonate, can be achieved through nucleophilic substitution reactions where the triflate anion displaces another leaving group. nih.gov For instance, methyl triflate is produced by distilling a mixture of triflic acid and dimethyl sulfate. nih.gov The reaction of tetrahydrofuran (B95107) with triflic anhydride (B1165640) yields 1,4-ditrifloxybutane, another example of the triflate anion's nucleophilic addition. nih.gov
The nucleophilicity of the triflate anion is also evident in its reactions with various cation-like electrophiles:
Ether Cleavage: The cleavage of ethers using trifluoroacetyl triflate results in the formation of triflate esters through nucleophilic attack by the triflate anion on the activated ether. For example, diethyl ether reacts to form a 1:1 mixture of ethyl trifluoroacetate (B77799) and ethyl triflate. nih.gov
Capture of Carbenium Ions: Triflate can capture carbenium ions generated from rearrangements of polycyclic aldehydes in the presence of benzoyloxy triflate. nih.gov
Addition to Alkenes: In the presence of hypervalent iodine reagents like PhI(OAc)₂, the triflate anion can add to alkenes. The reaction with cyclohexene, for instance, can yield a cis-1,2-ditriflate through an Sₙ2-like displacement. nih.gov
Formation of Aryl and Vinyl Triflates: Aryl triflates can be generated from the reaction of arenediazonium salts with sources of the triflate anion. nih.gov Similarly, vinyl triflates are formed from the addition of triflic acid to aryl alkynyl ketones. nih.gov
The table below summarizes selected stoichiometric reactions where the triflate anion acts as a nucleophile.
| Electrophile/Substrate | Reagent(s) | Product | Reaction Type |
| Tetrahydrofuran | Triflic anhydride | 1,4-ditrifloxybutane | Ring-opening/Nucleophilic attack |
| Diethyl ether | Trifluoroacetyl triflate | Ethyl triflate & Ethyl trifluoroacetate | Ether cleavage |
| Cyclohexene | μ-oxo-bis-phenyliodonium triflate | cis-1,2-ditrifloxycyclohexane | Addition to alkene |
| Arenediazonium salts | Trimethylsilyl (B98337) triflate | Aryl triflate | Nucleophilic substitution |
| Aryl alkynyl ketones | Triflic acid | Vinyl triflate | Addition to alkyne |
Catalytic Nucleophilic Behavior and Proposed Intermediates in Triflate Chemistry
Beyond its stoichiometric role, the triflate anion can function as a nucleophilic catalyst. In this capacity, it participates in a reaction to form a reactive intermediate—an organic triflate—which is then consumed in a subsequent step to regenerate the triflate anion, thus completing the catalytic cycle. nih.govacs.org This catalytic behavior is often "hidden" because the intermediate covalent triflates are highly reactive and may not be directly observed. nih.govnih.gov
A prominent area where nucleophilic catalysis by triflate is significant is in glycosylation chemistry. researchgate.net In these reactions, the triflate anion can attack an activated glycosyl donor to form a transient glycosyl triflate intermediate. researchgate.netresearchgate.net This intermediate is highly electrophilic and readily reacts with an acceptor alcohol to form the desired glycosidic bond. The high reactivity of the glycosyl triflate facilitates the reaction, and the triflate anion is regenerated, allowing it to participate in further catalytic cycles. researchgate.net
Studies have shown that in certain glycosylation reactions, reactive donor/acceptor sulfonium (B1226848) adducts seem to react preferentially with the more nucleophilic triflate anions to yield the corresponding α-glycosyl triflates, rather than directly with an acceptor alcohol. researchgate.net This highlights the kinetic competence of the triflate anion as a nucleophile in these systems.
Proposed catalytic cycle involving triflate:
Activation: An electrophile (E⁺) is generated in the reaction mixture.
Nucleophilic Attack: The triflate anion (TfO⁻) attacks the electrophile to form a covalent triflate intermediate (E-OTf).
Reaction with Nucleophile: The highly reactive E-OTf intermediate reacts with the primary nucleophile (Nu⁻) to form the final product (E-Nu) and regenerate the triflate anion (TfO⁻).
This catalytic pathway can be more efficient than the direct reaction between the electrophile and the primary nucleophile, especially if the intermediate triflate is significantly more reactive than the initial electrophile. nih.gov The evidence for triflate acting as a nucleophilic catalyst suggests that this phenomenon may be more widespread in organic chemistry than is commonly recognized. nih.govacs.org
Transition Metal-Catalyzed Transformations Utilizing Isopropyl Trifluoromethanesulfonate
Alkyl triflates, including isopropyl trifluoromethanesulfonate, are valuable reagents in transition metal-catalyzed reactions. Their high reactivity and the excellent leaving group ability of the triflate anion make them effective electrophiles in a variety of cross-coupling and functionalization reactions. wikipedia.orgchemeurope.com The choice of metal catalyst and ligands is crucial in controlling the reaction outcome and mechanism.
Nickel-Catalyzed Reactions Involving Isopropyl Trifluoromethanesulfonate
Nickel catalysis has emerged as a powerful tool for transformations that are often challenging for other metals like palladium. acs.orgnih.gov Nickel catalysts are particularly effective in reactions involving C(sp³)–H bond activation and cross-electrophile couplings. rsc.orgnih.gov In the context of isopropyl trifluoromethanesulfonate, nickel catalysts can facilitate cross-coupling reactions where the isopropyl group is transferred to an aryl or other organic moiety.
For example, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for aryl triflates and fluorosulfonates, demonstrating reactivity comparable to aryl bromides. acs.orgrsc.org While direct examples with isopropyl trifluoromethanesulfonate are less common in the provided context, the principles extend to alkyl electrophiles. The general mechanism involves the oxidative addition of the alkyl triflate to a Ni(0) complex, forming a Ni(II) intermediate. This is followed by transmetalation with a suitable organometallic reagent (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.
The choice of ligands, such as phosphines or N-heterocyclic carbenes, is critical to modulate the reactivity and stability of the nickel catalyst and prevent side reactions like β-hydride elimination from the isopropyl group. nih.gov
| Reaction Type | Catalyst System | Substrates | Product Type |
| C-S Cross-Coupling | Ni(cod)₂ / DPEphos or dppbz | Aryl triflates, Alkyl thiols | Aryl thioethers |
| Alkyl-Arylation | NiCl₂·6H₂O / 4,4'-biMeO-bpy & PCy₂Ph | 3,3,3-trifluoropropene, Tertiary alkyl iodides, Arylzinc reagents | Trifluoromethylated alkanes |
| Cross-Electrophile Coupling | Nickel / Ligand | Alkyl fluorides, Alkyl chlorides | Vinylcyclopropanes |
Silver- and Other Metal-Mediated Processes with Alkyl Triflates
Silver salts, particularly silver triflate (AgOTf), are frequently used in organic synthesis, often in conjunction with alkyl triflates or other halides. researchgate.netresearchgate.net Silver triflate typically acts as a Lewis acid or a halide scavenger. In reactions involving alkyl halides, AgOTf facilitates the formation of a more reactive carbocationic intermediate by precipitating the silver halide. researchgate.net This in-situ generation of a highly electrophilic species can then be intercepted by a nucleophile.
When used with an alkyl triflate like isopropyl trifluoromethanesulfonate, silver triflate can act as a co-catalyst to enhance electrophilicity. rsc.org For instance, in glycosylation reactions, AgOTf has been proven to be a mild and sometimes more efficient catalyst than trimethylsilyl triflate (TMSOTf) for promoting glycosyl trichloroacetimidates, reducing side reactions. researchgate.net
Silver-mediated processes involving alkyl triflates include:
Alkylation of Alcohols: Silver triflate can mediate the alkylation of alcohols with primary alkyl halides. researchgate.net
Allylation Reactions: Allyl bromides can be activated by silver triflate to generate allylic cations, which then undergo Ritter-type reactions with nitriles to form allylic amides. acs.org
Catalysis of C-C Bond Formation: Gold/silver catalyst systems, where AgOTf is used with a gold salt like AuCl₃, are potent Lewis acids capable of catalyzing reactions such as the addition of 1,3-dicarbonyl compounds to styrenes. orgsyn.org
In some cases, the solvent can influence the role of the silver ion and the triflate anion. For example, in certain reactions, solvation of the silver ion might increase the nucleophilicity of the triflate anion itself. nih.gov
Ligand Fragmentation and Isopropyl Group Transfer Mechanisms in Organometallic Systems
The mechanism of transition metal-catalyzed reactions can be complex, often involving transformations of the ligands coordinated to the metal center. nih.govacs.org Ligand fragmentation refers to the decomposition of a ligand during a catalytic cycle, which can influence the activity and selectivity of the catalyst. acs.org
In reactions involving organometallic complexes, the transfer of an alkyl group, such as an isopropyl group from isopropyl trifluoromethanesulfonate, from the metal center is a key step (reductive elimination). harvard.edursc.org The stability and reactivity of the organometallic intermediate containing the isopropyl group are highly dependent on the ligand environment.
Mass spectrometry studies on phosphine-based ligands, which are commonly used in cross-coupling, show characteristic fragmentation pathways, such as the neutral loss of substituents on the phosphorus atom (e.g., loss of propene from an isopropylphosphine ligand). nih.govacs.org Understanding these fragmentation patterns is crucial for identifying reaction intermediates and elucidating reaction mechanisms. nih.govacs.org
Advanced Applications of Isopropyl Trifluoromethanesulfonate in Organic Synthesis
Alkylation and Functionalization Strategies Using Isopropyl Trifluoromethanesulfonate (B1224126)
Isopropyl trifluoromethanesulfonate serves as a potent alkylating and acylating agent, enabling the introduction of isopropyl groups and the formation of ester bonds in diverse organic molecules. smolecule.com Its high reactivity stems from the excellent leaving group ability of the triflate anion, facilitating various chemical transformations. smolecule.comguidechem.com
Synthesis of Isopropyl Ethers and Esters
i-Pr-Tfm is effectively utilized in the synthesis of isopropyl ethers. It readily reacts with alcohols through nucleophilic substitution to yield isopropyl ethers. smolecule.com Beyond ether formation, this compound can also act as an acylating agent, promoting the formation of ester bonds with various nucleophiles. This capability is crucial for constructing complex organic structures. smolecule.com For instance, triflic acid, the parent acid of triflates, is known to catalyze esterification reactions, suggesting a related utility for this compound in promoting ester formation. chemicalbook.com
Selective Isopropylation of Diverse Organic Substrates
As a powerful alkylating agent, isopropyl trifluoromethanesulfonate introduces an isopropyl group (CH(CH₃)₂) to a wide array of nucleophiles. These include alcohols, phenols, amines, and thiols, making it a valuable tool for creating diverse organic molecules. smolecule.com The strong electron-withdrawing nature of the trifluoromethanesulfonyl group enhances its reactivity, allowing for efficient and selective isopropylation of various substrates. guidechem.com This selective introduction of the isopropyl group is vital for tailoring the properties of target molecules.
Role of Isopropyl Trifluoromethanesulfonate in Complex Organic Molecule Construction
The unique reactivity profile of isopropyl trifluoromethanesulfonate renders it highly valuable in the construction of complex organic molecules, including fine chemicals and active pharmaceutical ingredients (APIs), as well as in the functionalization of biologically relevant compounds.
Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients via Isopropyl Trifluoromethanesulfonate-Mediated Reactions
Isopropyl trifluoromethanesulfonate plays a significant role in the synthesis of various drugs and fine chemicals due to its efficient alkylation and acylation capabilities. It is particularly useful for introducing specific functional groups onto complex molecular architectures, thereby contributing to the development of new medications. smolecule.com this compound is recognized as an important raw material and intermediate in the pharmaceutical industry. lookchem.com For example, it is used as a reference standard for APIs such as Lumacaftor and Ethane. axios-research.comaxios-research.com A notable application is its use in the preparation of 2,2-diisopropylacetonitrile, a key intermediate in the synthesis of WS-23 (N,2,3-trimethyl-2-(1-methylethyl)butanamide), a widely used cooling agent in various consumer products. guidechem.com
Table 1: Examples of Isopropyl Trifluoromethanesulfonate Applications in Fine Chemical Synthesis
| Application | Product/Intermediate | Key Role of this compound | Reference |
| API Standard | Lumacaftor | Reference Standard | axios-research.com |
| API Standard | Ethane | Reference Standard | axios-research.com |
| Cooling Agent Intermediate | 2,2-Diisopropylacetonitrile | Reagent for preparation | guidechem.com |
Isopropyl Trifluoromethanesulfonate as a Catalytic Species
While primarily known as a powerful reagent, isopropyl trifluoromethanesulfonate can also exhibit catalytic activity in certain organic reactions. Its ability to accelerate reaction rates and improve efficiency in specific transformations is an area of ongoing exploration. smolecule.com More broadly, metal trifluoromethanesulfonates (triflates) are widely recognized and utilized as catalysts in various organic and inorganic chemical processes. researchgate.net For instance, a chiral scandium(III) triflate/i-Pr-pybox complex has been shown to efficiently catalyze asymmetric Diels-Alder reactions, achieving good yields and enantioselectivity. thieme-connect.com Triflic acid (CF₃SO₃H), from which triflates are derived, is a superacid frequently employed as a catalyst in reactions like Friedel-Crafts acylation, alkylation, and polymerization. chemicalbook.com Furthermore, the triflate anion has been observed to facilitate reactions, potentially through nucleophilic catalysis, by promoting the formation of reactive intermediates, such as glycosyl triflates in glycosylation chemistry. researchgate.net
Table 2: Catalytic Applications of Triflate-Related Species
| Catalytic Species | Reaction Type | Role/Outcome | Reference |
| Isopropyl Trifluoromethanesulfonate | Specific Organic Reactions | Accelerates rate, improves efficiency | smolecule.com |
| Scandium(III) Triflate/i-Pr-pybox Complex | Asymmetric Diels-Alder Reaction | Efficient asymmetric catalysis, good yields, up to 90% ee | thieme-connect.com |
| Triflic Acid (CF₃SO₃H) | Friedel-Crafts Acylation, Alkylation, Polymerization | Superacid catalyst | chemicalbook.com |
| Triflate Anion (CF₃SO₃⁻) | Glycosylation Reactions | Promotes formation of reactive glycosyl triflate intermediates via nucleophilic catalysis | researchgate.net |
Enhancement of Reaction Rates and Selectivity in Organic Transformations
The trifluoromethanesulfonate group's strong electron-withdrawing nature makes it an exceptionally good leaving group, which is crucial for accelerating reaction rates in nucleophilic substitution reactions. As a potent alkylating agent, this compound efficiently introduces an isopropyl group (–CH(CH₃)₂) to various nucleophiles, including alcohols, phenols, amines, and thiols. This alkylation capability is fundamental for synthesizing diverse organic molecules, including pharmaceuticals, agrochemicals, and materials smolecule.com. Beyond alkylation, this compound can also function as an acylating agent, enabling the formation of ester or amide bonds with various nucleophiles, thereby facilitating the synthesis of complex organic structures like peptides and nucleic acids smolecule.com.
The compound's ability to enhance reaction rates and selectivity is also observed in its broader catalytic applications. For instance, while not always acting as a direct catalyst, the triflate anion, often generated from triflic acid or its derivatives, can promote the formation of highly reactive intermediates, thereby accelerating reaction kinetics researchgate.net.
Specific Catalytic Cycles and Their Mechanistic Basis (e.g., in glycosylation, hydroalkoxylation)
Glycosylation In glycosylation reactions, the formation of glycosyl triflates is a central and critical step. These highly reactive species are typically generated upon the activation of various glycosyl donors, such as glycosyl sulfoxides or thioglycosides acs.org. Once formed, glycosyl triflates exist as a mixture of α- and β-anomers that are in a rapid equilibrium acs.org. These anomers can then undergo nucleophilic substitution with alcohol acceptors through a spectrum of mechanisms ranging from Sɴ2 to Sɴ1 pathways acs.org.
The stereochemical outcome of glycosylation reactions can be significantly influenced by the presence of specific protecting groups. For example, the 4,6-O-benzylidene acetal (B89532) has been shown to control stereoselectivity, directing the equilibrium towards the covalent triflate. This leads to β-selective reactions, where the α-face of the oxocarbenium ion intermediate is shielded by the triflate counterion, thus favoring nucleophilic attack from the β-face acs.org. In some preactivation-based glycosylation procedures, isopropyl alcohol has been utilized as an acceptor after the donor is activated with triflic anhydride (B1165640) (Tf₂O) and diphenyl sulfoxide (B87167) (Ph₂SO), resulting in the formation of glycosides beilstein-journals.org. While isopropyl trifluoromethanesulfonate itself is not typically the direct activator, its structure is analogous to the highly reactive glycosyl triflate intermediates formed in these processes, highlighting the general importance of the triflate leaving group in facilitating these transformations.
Hydroalkoxylation While various metal triflates, such as lanthanide triflate ionic liquids or silver triflate, are known to catalyze hydroalkoxylation reactions, direct reports of isopropyl trifluoromethanesulfonate serving as a specific catalyst or reagent in these transformations are less common in the literature nih.govacs.orgnih.gov. The general mechanism for metal-catalyzed hydroalkoxylation often involves the nucleophilic addition of an alcohol to a carbon-carbon multiple bond, typically occurring via an outer-sphere attack, followed by protonolysis to regenerate the catalyst and yield the hydroalkoxylation product acs.orgnih.gov. Cobalt-based catalytic systems have also been explored for the hydroalkoxylation of alkenes mdpi.com. In gold(I)-catalyzed hydroalkoxylation of alkynes, the active catalyst can involve a gold-triflate complex, such as [Au(PPh₃)OTf] researchgate.net. The role of triflates in these reactions is often as a counterion or as a component that facilitates the formation of reactive intermediates.
Stereoselective and Enantioselective Synthesis Applications
The application of isopropyl trifluoromethanesulfonate in stereoselective and enantioselective synthesis methodologies is notable, particularly where the introduction of an isopropyl group or the generation of a highly reactive electrophile is critical for controlling stereochemistry.
Use of Isopropyl Trifluoromethanesulfonate in Chiral Synthesis Methodologies
Isopropyl trifluoromethanesulfonate has been explicitly employed in the enantioselective synthesis of chiral compounds. A significant example is its use in the synthesis of propylisopropyl acetamide (B32628) (PID), an amide analog of the antiepileptic drug valproic acid. In this synthesis, isopropyl triflate was utilized to alkylate oxazolidinone enolates, which are key chiral auxiliaries. This alkylation step led to the formation of the (2R)- and (2S)-enantiomers of PID with excellent enantiomeric purity, exceeding 99.4% nih.gov. This demonstrates this compound's utility in introducing a specific alkyl group with high stereochemical control when used in conjunction with chiral auxiliaries.
The reactivity of this compound as a strong alkylating agent can be leveraged in methodologies that require precise control over the formation of new stereocenters. The triflate group's efficiency as a leaving group facilitates Sɴ2-type displacements, which are often central to stereoinversion or retention strategies in chiral synthesis. While other triflate reagents, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), are more broadly documented for their roles in stereoselective glycosylations and other C-C bond forming reactions where solvent effects can dictate selectivity google.comacs.org, the specific isopropyl group in this compound makes it a valuable reagent for introducing this particular chiral handle. The effectiveness of isopropyl groups as chiral inducers in related systems, such as N-isopropylsulfinylimines, further underscores the potential for this compound to contribute to enantioselective transformations where the isopropyl moiety itself plays a role in directing stereochemistry researchgate.net.
Theoretical and Computational Studies of Isopropyl Trifluoromethanesulfonate
Quantum Chemical Characterization of Isopropyl Trifluoromethanesulfonate (B1224126)
Quantum chemical methods are indispensable tools for probing the fundamental properties of molecules like isopropyl trifluoromethanesulfonate, offering insights beyond what is readily accessible through experimental means. These studies provide a detailed understanding of the electronic landscape and potential reactive sites within the molecule.
Electronic Structure Analysis and Bonding Properties
Electronic structure analysis of compounds containing the trifluoromethanesulfonate moiety, such as isopropyl trifluoromethanesulfonate, typically involves examining molecular orbitals, charge distribution, and bond characteristics. Studies on related trifluoromethanesulfonates and triflate-containing ionic liquids have utilized quantum chemical theories, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to elucidate electronic structures and molecular interactions acs.orgresearchgate.net. For instance, investigations into trifluoromethyl trifluoromethanesulfonate (CF₃SO₂OCF₃) have analyzed molecular electrostatic potential maps (MEP) to predict reactive sites and discussed electronic properties, including π → π* transitions researchgate.net. Natural Bond Orbital (NBO) analysis is frequently employed to study charge delocalization and hyperconjugative interactions, which play a significant role in the stability and reactivity of such compounds researchgate.netchemrxiv.org. While specific detailed bond lengths and angles for isopropyl trifluoromethanesulfonate are not extensively documented in general searches, computational methods like DFT are known to predict S-O bond lengths well in sulfonates researchgate.net.
Theoretical Prediction of Reactivity Descriptors
Theoretical prediction of reactivity descriptors is crucial for understanding and forecasting chemical behavior. For trifluoromethanesulfonate-containing compounds, global descriptors such as HOMO-LUMO energies, chemical potential, hardness, and electrophilicity index are often calculated using conceptual DFT researchgate.netresearchgate.net. The HOMO-LUMO gap provides an indication of a molecule's kinetic stability and reactivity, with a smaller gap generally correlating with higher reactivity researchgate.net. Molecular electrostatic potential (MEP) maps are also used to visualize regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites), thereby predicting reactive centers researchgate.net. The electrophilicity index, a measure of an electron acceptor's affinity, is a key descriptor for understanding reactivity researchgate.net.
Mechanistic Probing via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful for unraveling the intricate mechanisms of reactions involving complex organic molecules like isopropyl trifluoromethanesulfonate. They allow for the identification of intermediates, transition states, and the energetics of reaction pathways.
Density Functional Theory (DFT) Applications to Isopropyl Trifluoromethanesulfonate Reactivity
DFT is widely applied to study the reactivity of trifluoromethanesulfonates. For instance, DFT calculations have been instrumental in understanding the mechanism of C-CF₃ bond formation, revealing that the trifluoromethyl group can act as an electrophile in transition states nih.gov. In the context of glycosylation reactions, DFT has been used to investigate mechanisms involving glycosyl triflate intermediates, including their isomerization and subsequent nucleophilic attack nih.gov. These studies often employ specific functionals like B3LYP and implicit solvent models (e.g., SMD) to simulate reaction conditions nih.govacs.org. DFT can also provide insights into electronic structure and molecular orbital effects that influence reactivity nsf.gov.
Analysis of Transition States and Reaction Pathways Involving Isopropyl Trifluoromethanesulfonate
Computational analysis of transition states and reaction pathways provides critical details about reaction mechanisms. For reactions involving trifluoromethanesulfonates, DFT calculations can identify the geometries and energies of transition states, allowing for the determination of activation barriers and reaction rates acs.orgwhiterose.ac.uk. For example, in metal-triflate-catalyzed glycosylations, DFT studies have shown that triflic acid, potentially generated in situ, can facilitate the formation of a glycosyl triflate intermediate, which then undergoes isomerization from a stable α-anomer to a more reactive β-anomer, leading to stereoselective product formation nih.gov. The computational identification of such intermediates and transition states, along with their energetics, helps to corroborate experimental observations and elucidate the precise roles of various species in the reaction nih.govpitt.edu.
Advanced Computational Modeling Techniques in Isopropyl Trifluoromethanesulfonate Research
The field of computational chemistry is continuously evolving, with advanced techniques offering more sophisticated ways to model complex chemical systems. These methods are increasingly applied to understand and predict the behavior of compounds like isopropyl trifluoromethanesulfonate.
Advanced computational modeling techniques extend beyond standard DFT calculations to include methods capable of handling larger systems, dynamic processes, and more complex interactions. These can include:
Molecular Dynamics (MD) Simulations: While not specifically detailed for isopropyl trifluoromethanesulfonate, MD simulations are used to study dynamic processes, conformational changes, and interactions within molecular systems, including ionic liquids where triflate is an anion nih.gov. MD can provide insights into solvent effects and the movement of molecules, which are crucial for understanding reaction environments nih.gov.
Machine Learning (ML) in Computational Chemistry: ML approaches are being integrated into computational chemistry to predict molecular properties and reaction outcomes, potentially reducing the computational burden of traditional methods diva-portal.orgmdpi.com. ML models can be trained on large datasets of reactions and descriptors to predict yields, reaction times, and even suitable catalysts diva-portal.org. This includes exploring potential energy surfaces and identifying transition states in complex catalytic systems, where triflate anions may play a role in coordination and reactivity chinesechemsoc.org.
Hybrid QM/MM Approaches: For very large systems or reactions occurring in complex environments (e.g., enzymes or surfaces), hybrid quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of QM for the reactive core with the efficiency of MM for the surrounding environment. This allows for a more realistic modeling of reaction pathways in complex systems.
Ab Initio Molecular Dynamics: This technique combines quantum mechanical calculations with molecular dynamics, allowing for the simulation of chemical reactions and dynamic processes without predefined force fields, providing a more accurate representation of bond breaking and formation.
These advanced techniques, while computationally intensive, offer deeper insights into the behavior of molecules like isopropyl trifluoromethanesulfonate, facilitating the rational design of new synthetic strategies and materials acs.orgncl.ac.uk.
Application of Statistical Mechanics and Quantum Dynamics to Triflate Systems
Statistical mechanics and quantum dynamics are fundamental theoretical frameworks applied to understand the behavior of chemical systems from a microscopic perspective. Statistical mechanics connects the macroscopic properties of a system (e.g., temperature, pressure) to the average behavior of its constituent atoms and molecules, providing a probabilistic framework for understanding system evolution towards equilibrium ebsco.comaps.org. Quantum dynamics, on the other hand, describes the time-dependent behavior of quantum systems, including the movement of electrons and nuclei during chemical reactions mpg.deuni-muenchen.dearxiv.org.
For triflate systems, including isopropyl trifluoromethanesulfonate, quantum mechanical methods, particularly Density Functional Theory (DFT), are extensively used. DFT calculations allow for the precise determination of molecular geometries, vibrational frequencies, and electronic properties, which are critical for understanding reaction mechanisms and energetic barriers nih.govnih.gov. For instance, DFT has been employed to study the stability of the triflate anion and its role as a leaving group, a key characteristic that dictates the reactivity of triflate esters nih.gov.
Computational studies on various triflate esters have revealed how structural features and electronic effects influence their reactivity and conformational preferences. For example, in mannuronic acid esters, computational analyses have shown that a C-5 carboxylate ester can stabilize specific oxacarbenium ion conformers, thereby influencing the stereoselectivity of glycosylation reactions involving anomeric triflates acs.org. Such detailed insights into the electronic stabilization and transition states are directly applicable to understanding the behavior of isopropyl trifluoromethanesulfonate in different chemical environments. By applying these methods, researchers can investigate:
Reaction Mechanisms: Elucidating the step-by-step molecular transformations, including the formation and cleavage of bonds.
Transition State Characterization: Identifying and characterizing the high-energy intermediate states that dictate reaction rates and selectivities.
Energetics: Calculating reaction enthalpies, free energies, and activation barriers to predict reaction feasibility and kinetics.
Conformational Analysis: Understanding the preferred three-dimensional arrangements of atoms and how they impact reactivity.
These computational approaches provide a robust theoretical foundation for predicting and interpreting the chemical behavior of i-Pr-Tfm, even in complex reaction systems.
Machine Learning Approaches for Predicting Isopropyl Trifluoromethanesulfonate-Mediated Reactions
The integration of machine learning (ML) techniques into chemical research has revolutionized the prediction and optimization of chemical reactions, offering a data-driven approach to accelerate discovery and development diva-portal.orgaip.org. For reactions mediated by compounds like isopropyl trifluoromethanesulfonate, ML models can leverage vast datasets of experimental and computational results to predict reaction outcomes, identify optimal conditions, and even suggest novel reaction pathways.
A common strategy involves using molecular descriptors, which are numerical representations of a molecule's structural and electronic properties, often derived from quantum chemical calculations (e.g., DFT) aip.orgprinceton.edukg.ac.rs. These descriptors serve as input features for ML algorithms. Random Forest models, for instance, have demonstrated high predictive accuracy in various chemical applications, including the prediction of reaction yields and enantioselectivity diva-portal.orgaip.orgprinceton.edukg.ac.rs.
In the context of triflate-mediated reactions, ML approaches have been successfully applied to:
Predict Reaction Outcomes: Forecasting product yields, selectivities (e.g., enantioselectivity), and reaction rates for specific reactant combinations and conditions. For example, ML models have been used to predict enantioselectivity in asymmetric relay Heck reactions involving alkenyl triflates as coupling partners, demonstrating the ability to explore untested reaction spaces and save time and material costs aip.org.
Optimize Reaction Conditions: Identifying the most effective catalysts, solvents, reagents, and temperatures to achieve desired reaction efficiencies nih.gov. This includes predicting suitable reaction conditions and ranking them based on expected product yield nih.gov.
Explore Chemical Space: Systematically investigating a broader range of potential reactants and conditions than would be feasible through traditional experimental methods alone. The ability of ML models to accurately predict performance under sparse data conditions effectively expands the reaction space that can be explored with a limited number of experiments princeton.edu.
For isopropyl trifluoromethanesulfonate-mediated reactions, ML models can be trained on data from reactions where triflates act as leaving groups or where isopropyl groups are involved in the transformation. By incorporating descriptors that capture the electronic and steric properties of this compound and its reaction partners, ML can predict the likelihood of successful reactions, guide the selection of optimal reaction parameters, and ultimately streamline the development of new synthetic methodologies. The application of such models promises to significantly reduce the experimental burden and accelerate the discovery of efficient and selective chemical transformations.
Compound Names and PubChem CIDs
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing i-Pr-Tfm with high purity and yield?
- Methodological Answer :
-
Step 1 : Optimize reaction stoichiometry and solvent selection based on steric and electronic properties of the isopropyl and trifluoromethyl groups. Use computational tools (e.g., DFT calculations) to predict reactivity .
-
Step 2 : Employ inert atmosphere techniques (e.g., Schlenk line) to avoid hydrolysis of sensitive intermediates.
-
Step 3 : Monitor reaction progress via <sup>19</sup>F NMR spectroscopy, leveraging characteristic chemical shifts for trifluoromethyl groups (typically δ −60 to −70 ppm) .
-
Step 4 : Purify via fractional distillation or recrystallization, confirming purity through GC-MS or HPLC (>98% purity threshold) .
Table 1 : Key Analytical Parameters for this compound Synthesis
Parameter Method Target Range Reaction Temperature Thermocouple Monitoring −20°C to 25°C Purity Validation <sup>19</sup>F NMR δ −65 ppm (singlet) Yield Optimization GC-MS ≥85% isolated yield
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign <sup>1</sup>H and <sup>19</sup>F signals using coupling constants (e.g., <sup>3</sup>JH-F ≈ 8–12 Hz for adjacent groups). Compare with literature data for analogous compounds .
- Infrared (IR) Spectroscopy : Identify C-F stretches (1000–1300 cm<sup>−1</sup>) and confirm absence of OH contaminants (~3400 cm<sup>−1</sup>) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 192.1 for C4H7F3O3S) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected <sup>19</sup>F NMR splitting patterns) be systematically resolved?
- Methodological Answer :
- Step 1 : Re-examine sample preparation for potential degradation (e.g., moisture exposure) or impurities.
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the trifluoromethyl group) .
- Step 3 : Cross-validate with X-ray crystallography to confirm molecular geometry and intermolecular interactions .
- Step 4 : Apply quantum mechanical simulations (e.g., Gaussian) to model splitting patterns and identify conformational isomers .
Q. What computational strategies are effective for modeling the reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer :
-
Step 1 : Use DFT (e.g., B3LYP/6-31G*) to map potential energy surfaces for transition states .
-
Step 2 : Compare activation energies of competing pathways (e.g., SN1 vs. SN2) under varying solvent polarities.
-
Step 3 : Validate computational results with kinetic isotope effects (KIEs) or stereochemical outcomes from experimental data .
Table 2 : Example Computational Results for this compound Reactivity
Pathway Activation Energy (kcal/mol) Solvent (ε) SN1 22.3 DMSO (46.7) SN2 18.9 THF (7.6)
Q. How can researchers address discrepancies between theoretical predictions and experimental yields in this compound synthesis?
- Methodological Answer :
- Step 1 : Conduct sensitivity analysis on computational models (e.g., varying basis sets or solvation models) .
- Step 2 : Screen alternative catalysts or additives (e.g., crown ethers for phase-transfer catalysis) to improve yield .
- Step 3 : Document all variables (e.g., stirring rate, cooling gradients) to identify uncontrolled experimental factors .
Ethical and Compliance Considerations
Q. What protocols ensure compliance with data privacy regulations (e.g., GDPR) when handling spectroscopic data from international collaborations?
- Methodological Answer :
- Step 1 : Anonymize raw data files by removing metadata linking to participant/institution IDs .
- Step 2 : Use encrypted repositories (e.g., Zenodo) for data sharing, with access logs for audit trails .
- Step 3 : Obtain explicit consent for data reuse in future studies during IRB approvals .
Data Management and Reproducibility
Q. What metadata standards should accompany this compound research data to ensure reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
